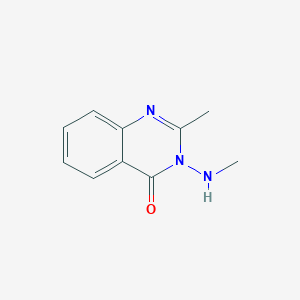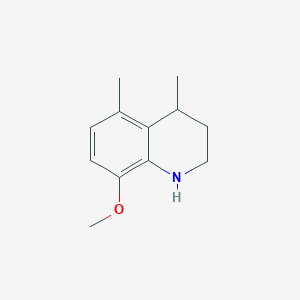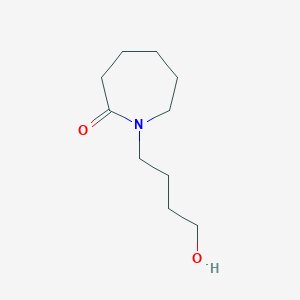
Hexahydro-1H-azepine-2-pentylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-1H-azepine-2-pentylamine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-azepine-2-pentylamine typically involves the cyclization of appropriate precursors. One common method is the ring expansion of smaller cyclic amines through nucleophilic substitution reactions. For instance, the reaction of a pentylamine derivative with a suitable electrophile can lead to the formation of the desired azepine ring .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and one-pot synthesis techniques. These methods are advantageous due to their efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexahydro-1H-azepine-2-pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the azepine ring .
Applications De Recherche Scientifique
Hexahydro-1H-azepine-2-pentylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of Hexahydro-1H-azepine-2-pentylamine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Azepine: A parent compound with similar ring structure but different substituents.
Azepane: A fully saturated analog of azepine.
Benzazepine: Contains a fused benzene ring, offering different chemical properties.
Propriétés
Numéro CAS |
20779-11-7 |
|---|---|
Formule moléculaire |
C11H24N2 |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
5-(azepan-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H24N2/c12-9-5-1-3-7-11-8-4-2-6-10-13-11/h11,13H,1-10,12H2 |
Clé InChI |
MPSFGRAGPXQWOM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(NCC1)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)






![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)






